Cas no 1593828-36-4 (1-(3-Aminopyridin-2-yl)prop-2-en-1-one)

1-(3-Aminopyridin-2-yl)prop-2-en-1-one 化学的及び物理的性質
名前と識別子
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- 1593828-36-4
- EN300-795348
- 1-(3-Aminopyridin-2-yl)prop-2-en-1-one
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- インチ: 1S/C8H8N2O/c1-2-7(11)8-6(9)4-3-5-10-8/h2-5H,1,9H2
- InChIKey: UOHGEELLOUHLLA-UHFFFAOYSA-N
- ほほえんだ: O=C(C=C)C1C(=CC=CN=1)N
計算された属性
- せいみつぶんしりょう: 148.063662883g/mol
- どういたいしつりょう: 148.063662883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
1-(3-Aminopyridin-2-yl)prop-2-en-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-795348-0.25g |
1-(3-aminopyridin-2-yl)prop-2-en-1-one |
1593828-36-4 | 95.0% | 0.25g |
$972.0 | 2025-03-21 | |
Enamine | EN300-795348-10.0g |
1-(3-aminopyridin-2-yl)prop-2-en-1-one |
1593828-36-4 | 95.0% | 10.0g |
$4545.0 | 2025-03-21 | |
Enamine | EN300-795348-0.5g |
1-(3-aminopyridin-2-yl)prop-2-en-1-one |
1593828-36-4 | 95.0% | 0.5g |
$1014.0 | 2025-03-21 | |
Enamine | EN300-795348-2.5g |
1-(3-aminopyridin-2-yl)prop-2-en-1-one |
1593828-36-4 | 95.0% | 2.5g |
$2071.0 | 2025-03-21 | |
Enamine | EN300-795348-0.1g |
1-(3-aminopyridin-2-yl)prop-2-en-1-one |
1593828-36-4 | 95.0% | 0.1g |
$930.0 | 2025-03-21 | |
Enamine | EN300-795348-5.0g |
1-(3-aminopyridin-2-yl)prop-2-en-1-one |
1593828-36-4 | 95.0% | 5.0g |
$3065.0 | 2025-03-21 | |
Enamine | EN300-795348-0.05g |
1-(3-aminopyridin-2-yl)prop-2-en-1-one |
1593828-36-4 | 95.0% | 0.05g |
$888.0 | 2025-03-21 | |
Enamine | EN300-795348-1.0g |
1-(3-aminopyridin-2-yl)prop-2-en-1-one |
1593828-36-4 | 95.0% | 1.0g |
$1057.0 | 2025-03-21 |
1-(3-Aminopyridin-2-yl)prop-2-en-1-one 関連文献
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
1-(3-Aminopyridin-2-yl)prop-2-en-1-oneに関する追加情報
Comprehensive Overview of 1-(3-Aminopyridin-2-yl)prop-2-en-1-one (CAS No. 1593828-36-4)
1-(3-Aminopyridin-2-yl)prop-2-en-1-one, with the CAS number 1593828-36-4, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, often referred to as a pyridine derivative, is characterized by its unique molecular structure, combining an aminopyridine moiety with a propenone group. Its structural features make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents.
The growing interest in 1-(3-Aminopyridin-2-yl)prop-2-en-1-one is driven by its potential applications in drug discovery and medicinal chemistry. Researchers are increasingly exploring its role in targeting specific enzymes and receptors, which could lead to breakthroughs in treating diseases such as cancer, inflammation, and neurodegenerative disorders. The compound's reactive functional groups allow for versatile modifications, enabling the creation of novel derivatives with enhanced pharmacological properties.
In recent years, the demand for high-purity chemical intermediates like 1-(3-Aminopyridin-2-yl)prop-2-en-1-one has surged, particularly in the pharmaceutical industry. This trend aligns with the broader focus on precision medicine and personalized therapies, where tailored compounds play a critical role. The compound's CAS number 1593828-36-4 is frequently searched in scientific databases, reflecting its relevance in cutting-edge research.
From a synthetic perspective, 1-(3-Aminopyridin-2-yl)prop-2-en-1-one is often synthesized via condensation reactions involving 3-aminopyridine and acryloyl chloride. The process requires careful optimization to achieve high yields and purity, as impurities can significantly impact downstream applications. Advanced analytical techniques such as HPLC and NMR spectroscopy are commonly employed to characterize the compound and ensure its quality.
The compound's stability and solubility profile are also critical factors for its utility in research. 1-(3-Aminopyridin-2-yl)prop-2-en-1-one exhibits moderate solubility in polar organic solvents, making it suitable for various reaction conditions. Researchers often investigate its photophysical properties and reactivity to optimize its use in catalysis and material science applications.
In the context of green chemistry, there is a growing emphasis on developing sustainable synthetic routes for compounds like 1-(3-Aminopyridin-2-yl)prop-2-en-1-one. Efforts are underway to minimize waste and reduce the use of hazardous reagents, aligning with global initiatives for environmentally friendly chemical production. This focus on sustainability has further elevated the compound's profile in academic and industrial settings.
Looking ahead, the potential of 1-(3-Aminopyridin-2-yl)prop-2-en-1-one (CAS No. 1593828-36-4) continues to expand as new applications emerge. Its role in bioconjugation, proteomics, and chemical biology is being actively explored, offering exciting opportunities for innovation. As research progresses, this compound is poised to remain a key player in the advancement of life sciences and pharmaceutical development.
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